N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide is a heterocyclic organic compound featuring a unique combination of functional groups:
- Thiophene moieties: Two thiophene rings, one substituted at the 3-position and another at the 2-position with a bromine atom. Thiophenes are electron-rich aromatic systems that facilitate π-π interactions in biological systems .
- Carboxamide linkage: The bromothiophene-2-carboxamide group enhances polarity and hydrogen-bonding capacity, which may improve target binding .
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS2/c15-11-6-13(20-9-11)14(18)16-7-12(17-3-1-4-17)10-2-5-19-8-10/h2,5-6,8-9,12H,1,3-4,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOYVCHJJUNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, antimicrobial activity, and other therapeutic potentials based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 356.3 g/mol. Its structure features a brominated thiophene ring, an azetidine moiety, and a carboxamide functional group, which are critical for its biological activity.
Biological Activity Overview
Recent research has highlighted several areas where this compound exhibits significant biological activity:
1. Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as AKT/mTOR. For instance, derivatives with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity (ranging from 1.0 to 5.0 µM) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.27 | Caspase activation |
| Compound B | A549 | 0.72 | AKT inhibition |
| Compound C | MCF-7 | 1.50 | Apoptosis induction |
2. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Related thiophene derivatives have been evaluated for their effectiveness against various bacterial strains and fungi.
- Activity Spectrum : Compounds similar to this compound have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.25 µg/mL |
3. Other Biological Activities
Additional studies suggest that this compound may possess anti-inflammatory and analgesic properties, although these areas require further investigation.
Case Studies
A notable case study involved the synthesis of a series of azetidine derivatives that included the target compound. Researchers assessed their biological activities through in vitro assays, demonstrating that modifications in the thiophene ring significantly influenced the compounds' efficacy against cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
Azetidine vs.
Bromine Substitution : The 4-bromo-2-thiophene carboxamide in the target compound differs from the 4-bromophenyl group in and . Bromine’s position on thiophene may improve halogen bonding in target interactions .
Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, contrasting with the rigid adamantine or polymeric backbones in .
Preparation Methods
Synthesis of 4-Bromothiophene-2-carboxylic Acid
The 4-bromothiophene-2-carboxylic acid precursor is synthesized via bromination of thiophene derivatives. Key steps include:
Bromination of Thiophene :
Thiophene undergoes electrophilic substitution using bromine in glacial acetic acid at temperatures below 10°C to yield 2-bromothiophene. Subsequent regioselective bromination at the 4-position is achieved using directed metalation strategies or catalytic halogenation. For example, lithium-halogen exchange reactions with n-butyllithium followed by quenching with bromine provide 4-bromothiophene.
Oxidation to Carboxylic Acid :
The 4-bromothiophene intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. Alternative methods employ Jones reagent (CrO₃/H₂SO₄) or ruthenium-based catalysts for higher yields.
Reaction Conditions :
- Solvent : Acetic acid/water mixture
- Temperature : 0–10°C (bromination); 80–100°C (oxidation)
- Yield : 55–70% (bromination); 60–85% (oxidation)
Preparation of Azetidine Derivatives
The azetidine moiety is synthesized via cyclization reactions:
Chloroacetylation and Cyclization :
Azetidine-1-yl derivatives are prepared by reacting primary amines with chloroacetyl chloride in the presence of triethylamine. For example, 2-(thiophen-3-yl)ethylamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) to form N-(2-chloroacetyl)-2-(thiophen-3-yl)ethylamine, which undergoes base-mediated cyclization to yield 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethane.
Key Steps :
- Chloroacetylation :
$$
\text{Amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(2-chloroacetyl)amine}
$$ - Cyclization :
$$
\text{N-(2-chloroacetyl)amine} \xrightarrow{\text{NaOH}} \text{Azetidine derivative}
$$
Optimization :
- Solvent : THF or dichloromethane
- Base : Triethylamine (for chloroacetylation); aqueous NaOH (for cyclization)
- Yield : 65–80%
Coupling of Azetidine and Thiophene Components
The final assembly involves amide bond formation between 4-bromothiophene-2-carboxylic acid and the azetidine-containing amine:
Activation of Carboxylic Acid :
The acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). For instance:
$$
\text{4-Bromothiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{4-Bromothiophene-2-carbonyl chloride}
$$
Amide Coupling :
The acid chloride reacts with 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., pyridine or DMAP):
$$
\text{4-Bromothiophene-2-carbonyl chloride} + \text{Azetidine-amine} \xrightarrow{\text{Base}} \text{Target compound}
$$
Reaction Conditions :
Optimization and Mechanistic Insights
Critical Parameters :
- Temperature Control : Bromination at <10°C minimizes di-substitution.
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in azetidine-thiophene conjugates.
- Solvent Polarity : Polar aprotic solvents (DMF, THF) improve cyclization kinetics.
Mechanistic Pathways :
- Electrophilic Aromatic Substitution : Governs bromine positioning on thiophene.
- Nucleophilic Ring Closure : Base-induced intramolecular attack forms azetidine.
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.45 (thiophene-H), δ 4.20 (azetidine-CH₂), δ 3.75 (N-CH₂) |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br) |
| MS | m/z 413 [M+H]⁺ (calc. 412.9) |
Purity Assessment :
- HPLC: >98% purity under reverse-phase conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
